molecular formula C23H29N3OS B10886106 5-(4-Isopropylbenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one

5-(4-Isopropylbenzylidene)-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)hydrazono]-1,3-thiazolidin-4-one

Cat. No.: B10886106
M. Wt: 395.6 g/mol
InChI Key: PFCOYQMSNQEBGY-DOPVGSCVSA-N
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Description

5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[221]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone ring, a hydrazone linkage, and a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide derivatives under acidic or basic conditions. The reaction may require heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiazolone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazone linkage can be reduced to form hydrazines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology

Medicine

In medicinal chemistry, this compound may be investigated for its potential as a drug candidate, particularly for its antimicrobial or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If used in receptor binding studies, it might interact with specific receptors to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolones: Compounds with a similar thiazolone ring structure.

    Hydrazones: Compounds with a similar hydrazone linkage.

    Bicyclic Compounds: Compounds with a similar bicyclic structure.

Uniqueness

The uniqueness of 5-[(4-ISOPROPYLPHENYL)METHYLENE]-2-[2-(1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPT-2-YLIDEN)HYDRAZONO]-1,3-THIAZOLAN-4-ONE lies in its combination of these structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C23H29N3OS

Molecular Weight

395.6 g/mol

IUPAC Name

(2E,5E)-5-[(4-propan-2-ylphenyl)methylidene]-2-[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H29N3OS/c1-14(2)16-8-6-15(7-9-16)12-18-20(27)24-21(28-18)26-25-19-13-17-10-11-23(19,5)22(17,3)4/h6-9,12,14,17H,10-11,13H2,1-5H3,(H,24,26,27)/b18-12+,25-19+

InChI Key

PFCOYQMSNQEBGY-DOPVGSCVSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N/C(=N\N=C\3/CC4CCC3(C4(C)C)C)/S2

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NN=C3CC4CCC3(C4(C)C)C)S2

Origin of Product

United States

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